CP-868388 was developed as part of a series of PPARα activators aimed at understanding the biological effects of modulating this receptor. It belongs to a class of compounds known as PPARα agonists, which are characterized by their ability to activate the PPARα pathway, influencing gene expression related to fatty acid oxidation and lipid metabolism. The compound has been referenced in various scientific studies, highlighting its relevance in pharmacological research related to metabolic diseases .
The synthesis of CP-868388 involves several chemical reactions that typically include the formation of key functional groups necessary for PPARα activation. The synthesis process can be broken down into the following steps:
Technical details regarding the specific reagents and reaction conditions used in the synthesis can vary based on the method chosen by researchers .
CP-868388 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. Its chemical formula is , with a molecular weight of approximately 439.54 g/mol. The structural representation includes:
The detailed molecular structure can be visualized using chemical drawing software or databases .
The reactivity of CP-868388 is primarily attributed to its functional groups, which can participate in various chemical reactions:
These reactions are critical for understanding both the metabolism of CP-868388 in biological systems and its potential side effects .
CP-868388 exerts its effects primarily through activation of the PPARα receptor. Upon binding to this receptor, it induces conformational changes that lead to:
Research indicates that CP-868388 may also influence other signaling pathways related to inflammation and cell proliferation, further supporting its potential therapeutic applications .
CP-868388 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for biological testing .
CP-868388 has significant implications in scientific research, particularly in studies focused on:
Peroxisome proliferator-activated receptor alpha (PPARα) agonists have established a significant legacy in metabolic disease management since the discovery of fibrates in the 1950s. These ligands function as nuclear transcription factors that modulate genes governing lipid homeostasis. Early agents like fenofibrate and bezafibrate demonstrated efficacy in reducing serum triglycerides and elevating high-density lipoprotein (HDL) cholesterol by enhancing fatty acid oxidation (FAO) and ketogenesis [3] [9]. However, first-generation PPARα agonists exhibited limitations, including partial selectivity, off-target effects, and suboptimal pharmacokinetics. This spurred the development of highly selective PPARα modulators with improved therapeutic profiles. CP-868388 emerged from this investigative lineage as a potent synthetic agonist designed to overcome the pharmacological constraints of earlier compounds [1] [7]. Its identification marked a strategic shift toward precision targeting of PPARα pathways to address complex metabolic dysregulations.
CP-868388 (free base; CAS 702681-67-2) is a structurally optimized PPARα agonist with a Ki value of 10.8 nM for human PPARα, demonstrating >300-fold selectivity over PPARγ and PPARβ isoforms (Ki = 3.47 μM for PPARβ) [1] [4]. This high specificity enables precise interrogation of PPARα-dependent pathways without confounding off-target effects. Preclinical studies reveal its dual hypolipidemic and anti-inflammatory actions: in murine models, oral administration (3 mg/kg) reduced circulating triglycerides by ~50% within 48 hours through transcriptional upregulation of FAO enzymes [1]. Additionally, CP-868388 robustly recruits coactivators like steroid receptor coactivator-1 (SRC-1) (EC50 = 4.7 nM) and PPARγ coactivator-1α (PGC-1α), amplifying its transcriptional efficacy [1] [3]. These attributes position CP-868388 as a pivotal pharmacological tool for dissecting PPARα's role in metabolic syndromes, cancer lipotoxicity, and inflammatory cascades.
Despite advances, critical gaps persist in PPARα-targeted therapeutics. First, existing agonists show variable efficacy in tissue-specific contexts—e.g., hepatic versus renal or adipose PPARα activation—contributing to inconsistent clinical outcomes in diseases like non-alcoholic steatohepatitis (NASH) [3] [9]. Second, the interplay between PPARα and immune modulation remains underexplored, particularly in cancer microenvironments where lipid metabolism influences tumor aggressiveness and immune evasion [8]. Third, most PPARα ligands lack isoform specificity at therapeutic concentrations, leading to PPARγ-mediated side effects (e.g., weight gain). CP-868388 addresses these gaps through its exceptional selectivity and coactivator recruitment profile, providing a refined molecular scaffold for next-generation agonists [1] [4]. However, translational challenges remain in optimizing bioavailability and tissue targeting, highlighting the need for continued innovation in drug delivery systems [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1